molecular formula C7H18N2O2 B13093288 2,2'-((2-Aminopropyl)azanediyl)diethanol

2,2'-((2-Aminopropyl)azanediyl)diethanol

Cat. No.: B13093288
M. Wt: 162.23 g/mol
InChI Key: APHFXVQEHOBENK-UHFFFAOYSA-N
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Description

2,2’-((2-Aminopropyl)azanediyl)diethanol is an organic compound with the molecular formula C6H16N2O2. It is a derivative of ethylenediamine, where two hydroxyl groups are attached to the nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Aminopropyl)azanediyl)diethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethylenediamine+Ethylene oxide2,2’-((2-Aminopropyl)azanediyl)diethanol\text{Ethylenediamine} + \text{Ethylene oxide} \rightarrow \text{2,2'-((2-Aminopropyl)azanediyl)diethanol} Ethylenediamine+Ethylene oxide→2,2’-((2-Aminopropyl)azanediyl)diethanol

Industrial Production Methods

In industrial settings, the production of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Aminopropyl)azanediyl)diethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

2,2’-((2-Aminopropyl)azanediyl)diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((2-Aminoethyl)azanediyl)diethanol: Similar structure but with an ethyl group instead of a propyl group.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Another derivative of ethylenediamine with two hydroxyl groups.

Uniqueness

2,2’-((2-Aminopropyl)azanediyl)diethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it valuable in various applications.

Properties

Molecular Formula

C7H18N2O2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[2-aminopropyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C7H18N2O2/c1-7(8)6-9(2-4-10)3-5-11/h7,10-11H,2-6,8H2,1H3

InChI Key

APHFXVQEHOBENK-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCO)CCO)N

Origin of Product

United States

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